![molecular formula C16H14N2O4 B2897099 N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide CAS No. 328556-60-1](/img/structure/B2897099.png)
N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide
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Overview
Description
“N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide” is a chemical compound. Its exact properties and applications are not available in my current knowledge base .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized. For instance, a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols . Another example is the synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide under base conditions .
Molecular Structure Analysis
The molecular structure of “this compound” is not available in my current knowledge base .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in my current knowledge base .
Scientific Research Applications
Synthesis and Characterization
Research on compounds related to N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide often focuses on their synthesis and characterization. For instance, studies have explored the synthesis of nickel (II) and copper (II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide, which showed greater antibacterial efficacy compared to their ligand counterparts (Saeed, Rashid, Ali, & Hussain, 2010). This highlights the compound's role in developing antibacterial agents.
Environmental and Biological Impact
The environmental and biological impact of nitrophenols, closely related to the structure of this compound, has been investigated. Nitrophenols are used in manufacturing explosives, pharmaceuticals, and pesticides, among others. Studies have shown that nitrophenols can have toxic effects on anaerobic systems, affecting their functionality (Haghighi Podeh, Bhattacharya, & Qu, 1995). This research is crucial for understanding how such compounds interact with and impact environmental systems.
Electrophysiological Effects
The electrophysiological effects of compounds similar to this compound have been explored in the context of potential antiarrhythmic properties. For example, studies on BRL-32872, a novel antiarrhythmic agent with potassium and calcium channel blocking properties, demonstrate the potential therapeutic applications of these compounds in treating cardiac arrhythmias (Bril et al., 1995).
Chemotherapeutic Activity
Investigations into the chemotherapeutic activity of nitrosubstituted compounds have shown potential for inducing cell death in tumor cells. A study on the prodrug 4-iodo-3-nitrobenzamide found that its reduction to 4-iodo-3-nitrosobenzamide was sufficient to kill tumor cells, highlighting the therapeutic potential of such compounds in cancer treatment (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is often implicated in cancer biology.
Mode of Action
This interaction could potentially alter the protein’s conformation, disrupt its interaction with other proteins, or inhibit its enzymatic activity .
Biochemical Pathways
Given its potential interaction with proteins like hsp 90-alpha, it could influence pathways related to protein folding, cellular stress responses, and apoptosis .
Result of Action
If it does interact with proteins like hsp 90-alpha, it could potentially disrupt cellular homeostasis and induce apoptosis, particularly in cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the action, efficacy, and stability of N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with target proteins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-14(4-3-5-15(10)18(21)22)16(20)17-13-8-6-12(7-9-13)11(2)19/h3-9H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILHGCKMLIYRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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